Reduced Resistance Rate in MDR-TB Isolates: Delpazolid vs. Linezolid
In a direct head-to-head comparison of 120 MDR-TB clinical isolates from China, delpazolid exhibited a significantly lower resistance rate compared to linezolid [1]. The proportion of linezolid-resistant isolates within the MDR-TB group was statistically greater than that of delpazolid-resistant isolates (P = 0.036) [1].
| Evidence Dimension | Resistance rate among MDR-TB clinical isolates |
|---|---|
| Target Compound Data | Significantly lower resistance rate |
| Comparator Or Baseline | Linezolid (higher resistance rate) |
| Quantified Difference | P = 0.036 (statistically significant difference) |
| Conditions | In vitro susceptibility testing of 120 MDR-TB clinical isolates from China |
Why This Matters
Lower resistance rates in MDR-TB isolates position delpazolid as a more reliable option for researchers studying drug-resistant TB or developing new combination regimens where linezolid resistance is a concern.
- [1] Zong Z, Jing W, Shi J, Wen S, Zhang T, Huo F, et al. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. Antimicrob Agents Chemother. 2018 Jul 27;62(8):e00165-18. View Source
